

4-Chloro-2-methylthiopyrimidine as a key intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methylthiopyrimidine

Cat. No.: B146335

[Get Quote](#)

4-Chloro-2-methylthiopyrimidine: A Linchpin in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylthiopyrimidine stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its unique structural arrangement, featuring a reactive chlorine atom at the 4-position and a methylthio group at the 2-position, renders it a versatile intermediate for the synthesis of a multitude of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and significant applications of **4-chloro-2-methylthiopyrimidine** in the preparation of key active pharmaceutical ingredients (APIs), offering detailed experimental protocols and insights into the biological pathways of the resulting drugs.

Physicochemical Properties and Spectroscopic Data

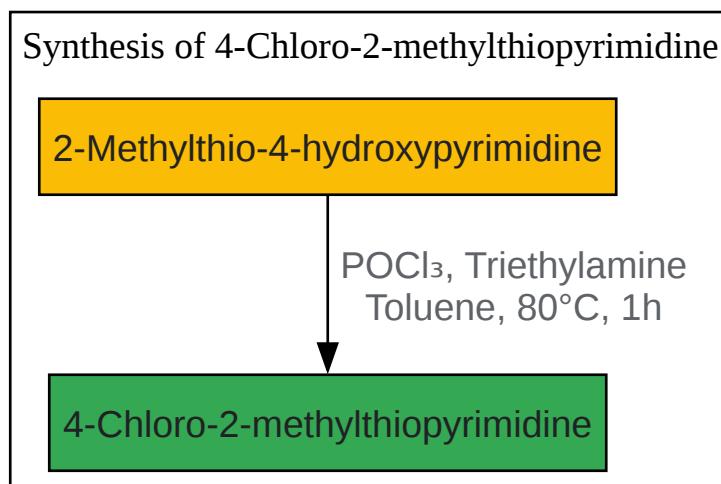

4-Chloro-2-methylthiopyrimidine is a colorless to clear yellow or brown liquid under standard conditions.^{[1][2]} A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Chloro-2-methylthiopyrimidine**

Property	Value	References
CAS Number	49844-90-8	[1] [2] [3]
Molecular Formula	C ₅ H ₅ CIN ₂ S	[1] [2] [3]
Molecular Weight	160.62 g/mol	[2] [3]
Appearance	Colorless to clear yellow/brown liquid	[1]
Melting Point	-2 °C	[2]
Boiling Point	139-140 °C at 36 mmHg	[2]
Density	1.381 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.6	[2]
Flash Point	113 °C (closed cup)	[2]
Water Solubility	Not miscible or difficult to mix	[1]

Synthesis of 4-Chloro-2-methylthiopyrimidine

A common and efficient method for the synthesis of **4-chloro-2-methylthiopyrimidines** involves the chlorination of the corresponding 4-hydroxy-2-methylthiopyrimidines using phosphorus oxychloride (POCl₃).[\[4\]](#) The use of an organic base, such as triethylamine, in a hydrocarbon or ether solvent provides high yields and purity without the need for halogenated solvents.[\[4\]](#)

[Click to download full resolution via product page](#)

Synthesis of **4-Chloro-2-methylthiopyrimidine**.

Experimental Protocol: Synthesis of 4-Chloro-2-methylthiopyrimidine

Materials:

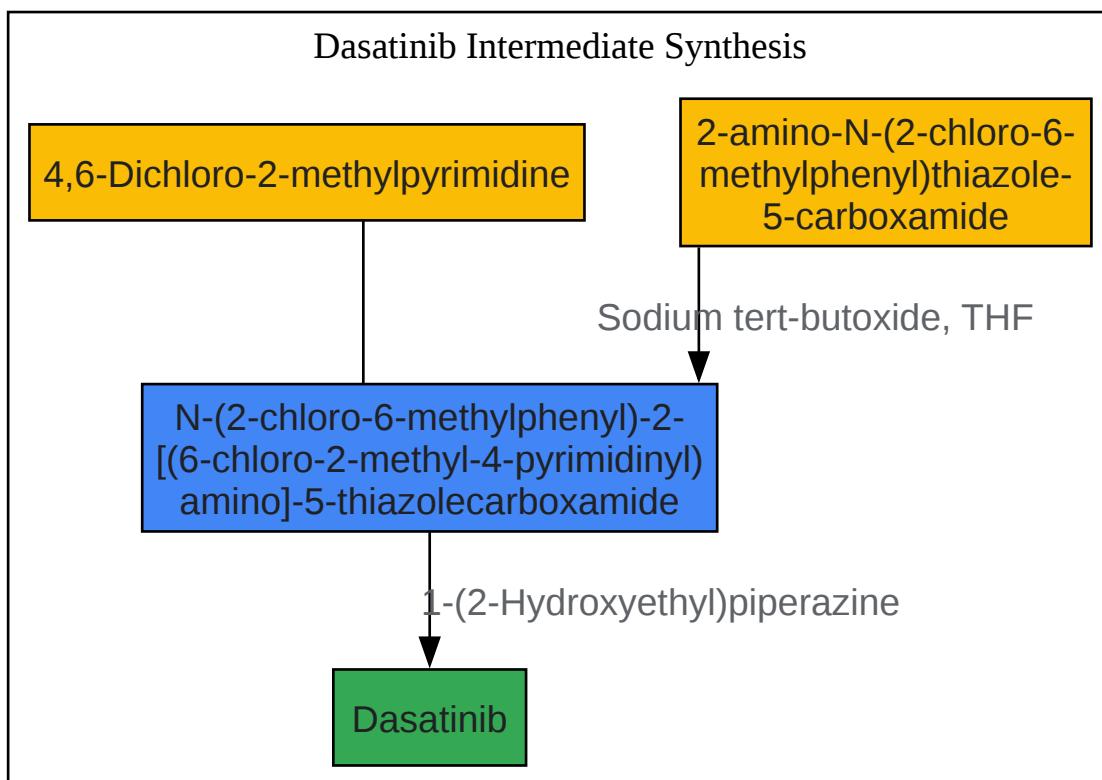
- 4-Hydroxy-2-methylthiopyrimidine (7.1 g, 0.05 mol)
- Toluene (36.9 g)
- Triethylamine (5.1 g, 0.05 mol)
- Phosphorus oxychloride (7.7 g, 0.05 mol)
- Water

Procedure:

- To a reaction vessel, add 4-hydroxy-2-methylthiopyrimidine and toluene.[\[5\]](#)
- With stirring, slowly add triethylamine followed by the dropwise addition of phosphorus oxychloride.[\[5\]](#)

- Heat the mixture to 80°C and maintain for 1 hour.[5]
- Cool the reaction mixture to room temperature and quench by adding 13.5 g of water.[5]
- Allow the layers to separate. The organic layer is then concentrated and purified by vacuum distillation (90-95°C at 5-10 mmHg) to yield **4-chloro-2-methylthiopyrimidine** as a pale yellow liquid.[5]

Quantitative Data:


- Yield: 67.9 mol%[5]
- Purity (Gas Chromatography): 99.2%[5]

Applications in Pharmaceutical Synthesis

4-Chloro-2-methylthiopyrimidine and its derivatives are crucial intermediates in the synthesis of several blockbuster drugs, particularly tyrosine kinase inhibitors used in oncology.

Dasatinib

Dasatinib is a potent dual BCR-ABL and Src family tyrosine kinase inhibitor. Its synthesis involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring. A key intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, is prepared from 4,6-dichloro-2-methylpyrimidine.[6][7]

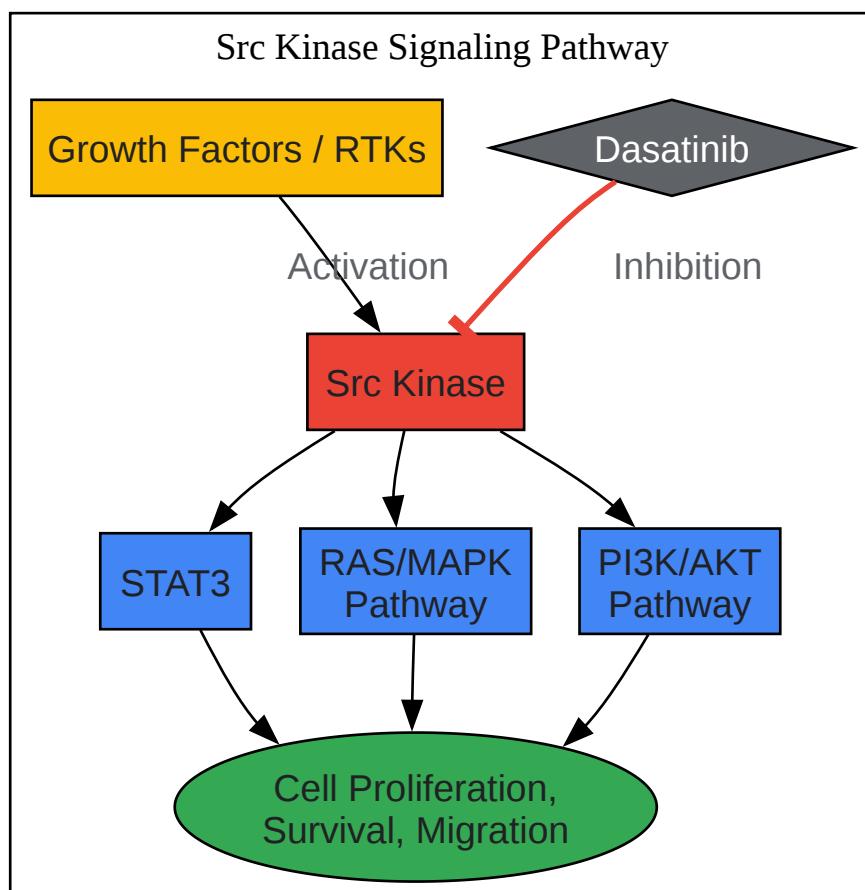
[Click to download full resolution via product page](#)

Synthesis of a key Dasatinib intermediate.

Materials:

- 4,6-Dichloro-2-methylpyrimidine (7.92 g)
- 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (10.0 g)
- Sodium Amide (6.6 g)
- Tetrahydrofuran (THF) (160 mL)

Procedure:

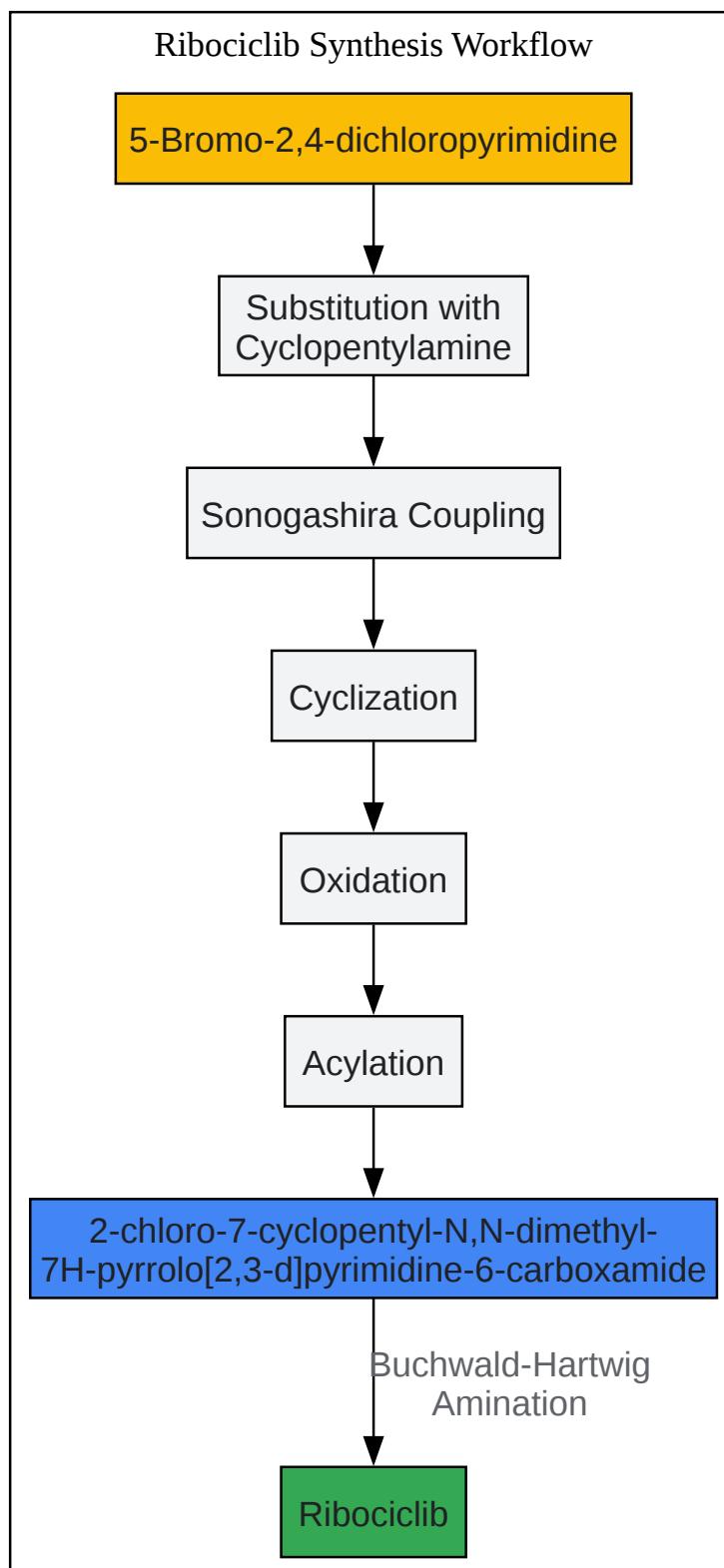

- Under a nitrogen atmosphere, add sodium amide to a reaction flask and stir for 10-15 minutes at 30-35°C.[8]
- Cool the reaction mass to 5-10°C and add THF and 4,6-dichloro-2-methylpyrimidine.[8]

- Add 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide to the reaction mass.[8]
- Stir the mixture for approximately 40 minutes at 30-35°C to obtain a clear solution.[8]
- In a separate flask with THF at 5-10°C, slowly add the reaction mixture over 30 minutes.[8]
- After the addition is complete, the reaction is worked up to isolate the product.

Quantitative Data:

- Yield: 94%[6]
- Purity (HPLC): 98.3%[6]

Dasatinib inhibits Src family kinases, which are involved in various cellular processes including proliferation, migration, and survival.[9]



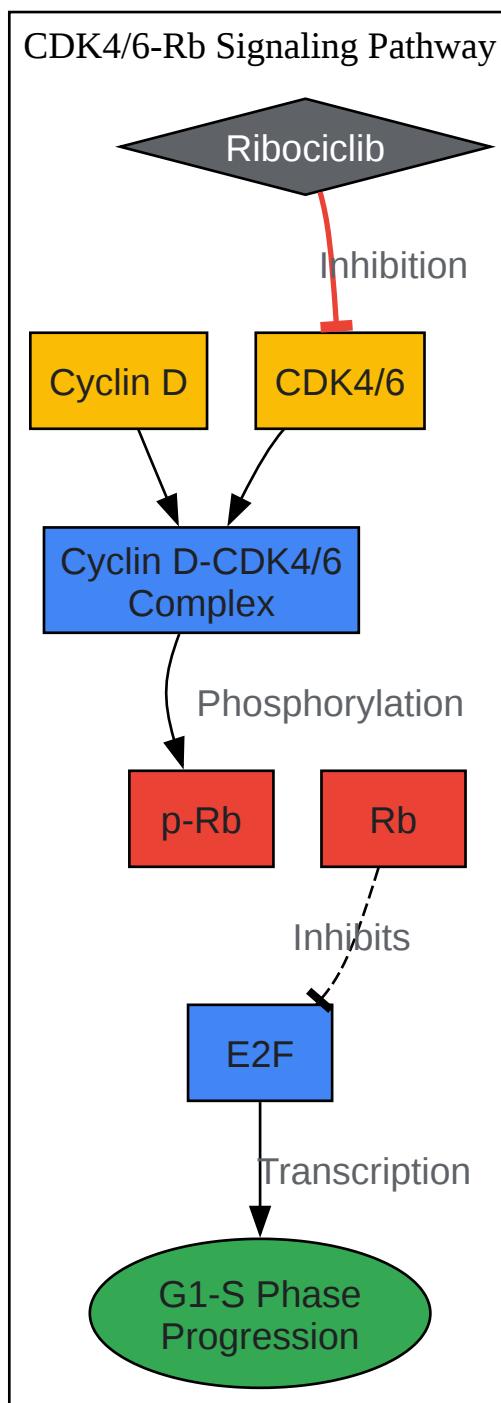
[Click to download full resolution via product page](#)

Dasatinib's inhibition of the Src kinase pathway.

Ribociclib

Ribociclib is a selective CDK4/6 inhibitor used in the treatment of certain types of breast cancer. Its synthesis utilizes a pyrrolo[2,3-d]pyrimidine core, which can be derived from pyrimidine intermediates. The key intermediate, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, is a crucial component.[9]

[Click to download full resolution via product page](#)

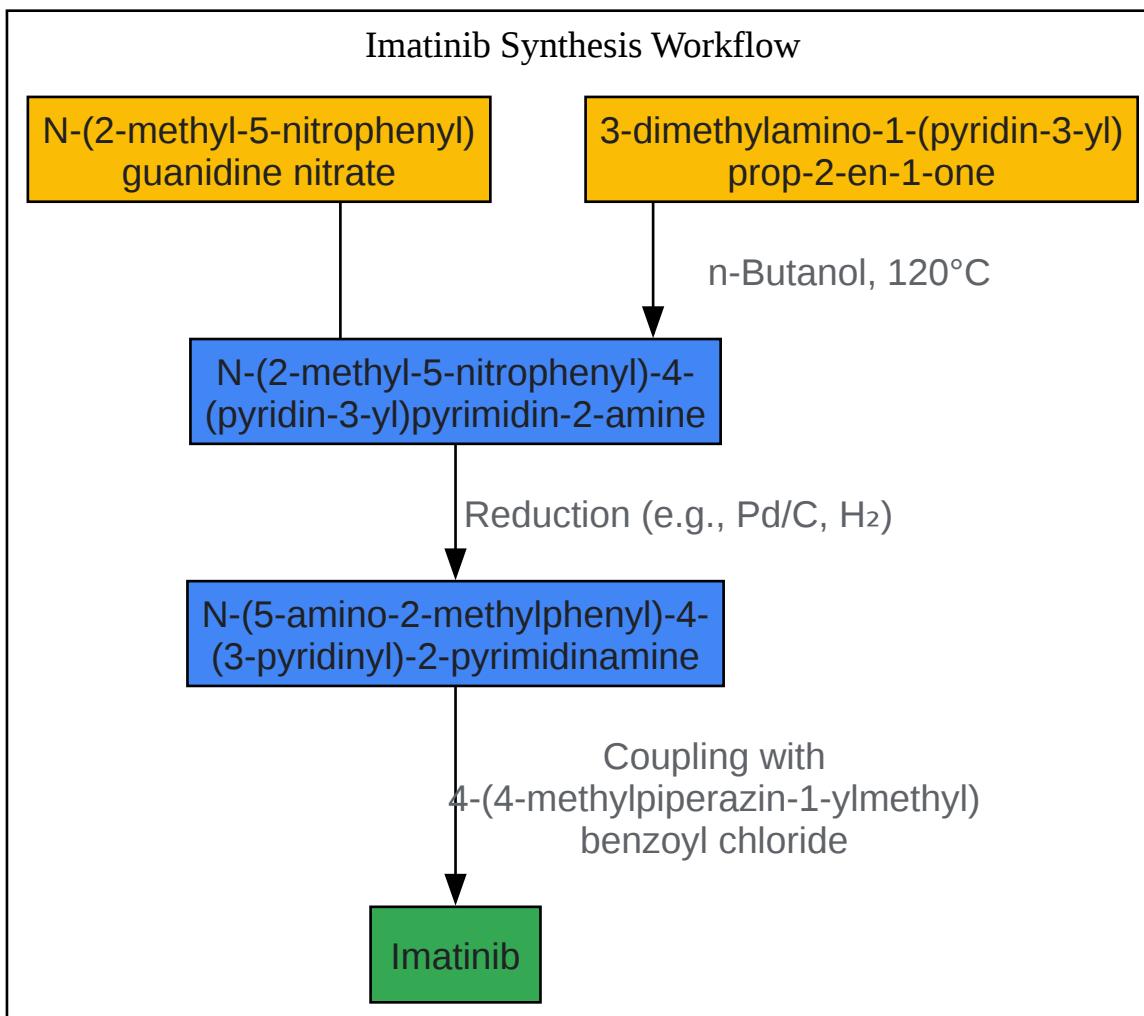

Workflow for the synthesis of Ribociclib.

This synthesis is a multi-step process starting from 5-bromo-2,4-dichloropyrimidine. A key step is the Sonogashira coupling of 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine with propargyl alcohol.[9]

Quantitative Data:

- Overall Yield: 51% (from 5-bromo-2,4-dichloropyrimidine)[9]
- Purity (HPLC): 99.2%[9]

Ribociclib inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase.



[Click to download full resolution via product page](#)

Ribociclib's inhibition of the CDK4/6-Rb pathway.

Imatinib

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. A key intermediate in its synthesis is N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.

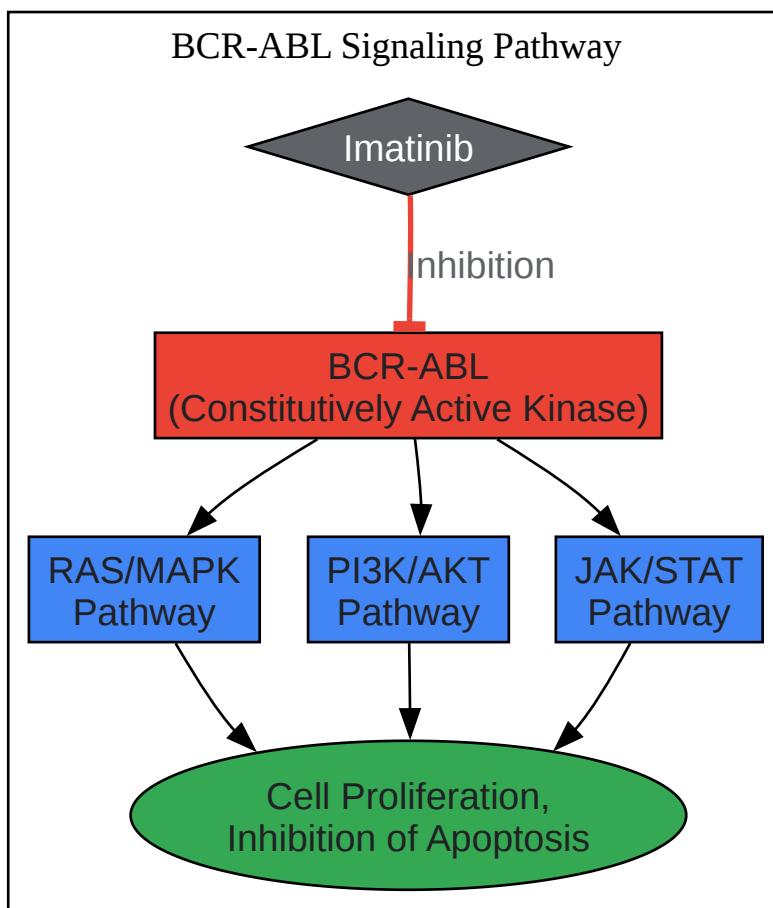
[Click to download full resolution via product page](#)

Workflow for the synthesis of Imatinib.

Step 1: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

- A mixture of N-(2-methyl-5-nitrophenyl)guanidine nitrate (63g, 0.324 mol) and 3-dimethylamino-1-(pyridin-3-yl)-2-propen-1-one (62.5g, 0.357 mol) in n-butanol (560ml) is heated to 120°C for 9 hours.[10]

- After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4 hours.[10]
- The precipitated solid is collected by filtration and dried.[10]
 - Yield: 81.9%[10]
 - Purity (HPLC): 99.9%[10]


Step 2: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

- N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is reduced using a reducing agent such as Pd-C with ammonium formate in an ester solvent.[11]
 - Yield: >90%[11]
 - Purity (HPLC): >99.5%[11]

Step 3: Synthesis of Imatinib

- To a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine (80 g) in pyridine (400 g) at 0°C, 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride is added. [12]
- The reaction is stirred at 15-20°C for 1 hour, followed by the addition of water.[12]
- The mixture is heated to 40°C, and then aqueous ammonia and more water are added.[12]
- The mixture is stirred at room temperature overnight, and the resulting solid is filtered, washed with water, and dried.[12]
 - Yield: 95%[12]
 - Purity: >98%[12]

Imatinib targets the constitutively active BCR-ABL tyrosine kinase, which is characteristic of chronic myeloid leukemia. Inhibition of this kinase blocks downstream signaling pathways that promote cell proliferation and survival.

[Click to download full resolution via product page](#)

Imatinib's inhibition of the BCR-ABL signaling pathway.

Avanafil

Avanafil, a PDE5 inhibitor for erectile dysfunction, is synthesized using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a starting material.

Step 1: Synthesis of ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

- To methylene dichloride (600ml), add ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (100g) and 3-chloro-4-methoxybenzylamine (91.2g).[\[13\]](#)
- Add water (500ml), sodium carbonate (48g), and tetra-butylammonium bromide (1g) to the stirred reaction mixture.[\[13\]](#)

- Maintain the reaction overnight at 25-30°C.[13]
- Separate the methylene dichloride layer, wash with water, and evaporate to obtain the product.[13]

Quantitative Data:

- Purity (HPLC): 95%[13]

Conclusion

4-Chloro-2-methylthiopyrimidine and its derivatives are indispensable intermediates in the pharmaceutical industry. Their strategic use allows for the efficient and high-yield synthesis of complex, life-saving medications. The detailed protocols and mechanistic insights provided in this guide underscore the importance of this pyrimidine scaffold and offer valuable information for researchers and professionals in drug discovery and development. The continued exploration of the reactivity of **4-chloro-2-methylthiopyrimidine** is likely to lead to the development of novel therapeutics in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 2. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US7550591B2 - Imatinib production process - Google Patents [patents.google.com]
- 5. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 6. vixra.org [vixra.org]

- 7. US20150057446A1 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]
- 8. US9145406B2 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]
- 9. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[2,3-d]pyrimidine-6-carboxamide [cjph.com.cn]
- 10. Page loading... [guidechem.com]
- 11. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 12. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]
- 13. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Chloro-2-methylthiopyrimidine as a key intermediate in pharmaceutical synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146335#4-chloro-2-methylthiopyrimidine-as-a-key-intermediate-in-pharmaceutical-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com